Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester
Overview
Description
Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzenepropanoic acid, featuring a hydroxyl group at the 4-position and a nitro group at the 3-position, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester typically begins with benzenepropanoic acid derivatives.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones, hydroxyquinones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biomarker Development: Used in the development of biomarkers for certain diseases.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry
Polymer Production: Used in the synthesis of specialty polymers.
Dye Manufacturing: Intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 4-hydroxy-, methyl ester: Lacks the nitro group, resulting in different reactivity and applications.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains bulky tert-butyl groups, affecting its steric properties and reactivity.
Uniqueness
Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester is unique due to the presence of both a nitro group and a hydroxyl group on the aromatic ring
Properties
IUPAC Name |
methyl 3-(4-hydroxy-3-nitrophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-16-10(13)5-3-7-2-4-9(12)8(6-7)11(14)15/h2,4,6,12H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEYJBZKSVHMLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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